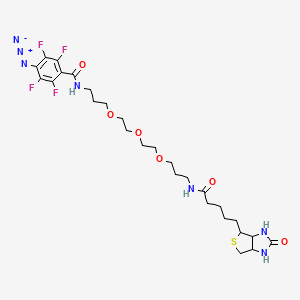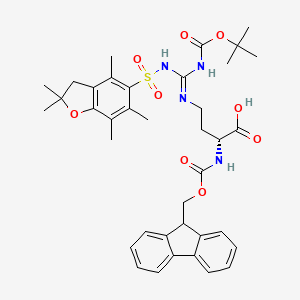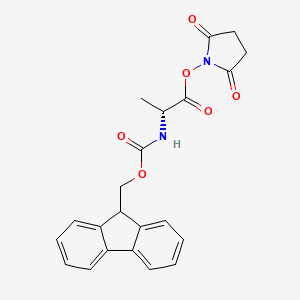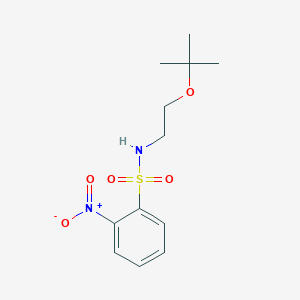
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound combines the affinity of biotin for avidin, the flexibility and hydrophilicity of the triethylene glycol linker, and the reactivity of the azide group for selective bioconjugation through click chemistry . It is commonly used in applications such as protein labeling, immunoassays, and the construction of bioactive surfaces .
準備方法
The synthesis of Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) involves several steps. The process typically starts with the activation of biotin, followed by the introduction of the triethylene glycol linker. The azide group is then incorporated through a substitution reaction with a suitable azide source. The final step involves the coupling of the tetrafluorobenzamide moiety to the azide-functionalized intermediate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation . Major products formed from these reactions include triazoles, amines, and nitrenes .
科学的研究の応用
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) has a wide range of scientific research applications:
Chemistry: Used as a photo-cross linker in studies involving estrogen receptors and for direct surface coating of carbon and organic-based polymers.
Biology: Utilized in protein labeling and immunoassays due to its biotin moiety, which has a high affinity for avidin.
Medicine: Employed in the construction of bioactive surfaces for drug delivery systems and diagnostic assays.
Industry: Applied in the development of bioactive coatings and materials for various industrial applications.
作用機序
The mechanism of action of Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) involves the selective bioconjugation of the azide group through click chemistry. The azide group reacts with alkyne-functionalized molecules in the presence of a copper(I) catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for applications in bioconjugation and surface modification . The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the immobilization and detection of biotinylated molecules .
類似化合物との比較
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) is unique due to its combination of biotin, triethylene glycol, and azide functionalities. Similar compounds include:
Biotin-polyethylene glycol-(p-azido-tetrafluorobenzamide): Similar structure but with a polyethylene glycol linker instead of triethylene glycol.
Biotin-triethylenglycol-(p-azido-benzamide): Similar structure but without the tetrafluoro substitution on the benzamide moiety.
Biotin-triethylenglycol-(p-azido-fluorobenzamide): Similar structure but with fewer fluorine substitutions on the benzamide moiety.
These similar compounds share some properties with Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) but differ in their specific applications and reactivity due to variations in their chemical structures .
特性
IUPAC Name |
4-azido-2,3,5,6-tetrafluoro-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQODKUWTHCHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37F4N7O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)





